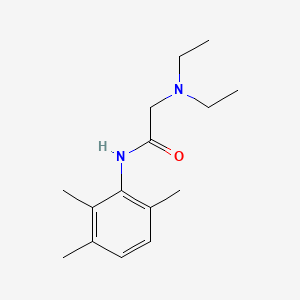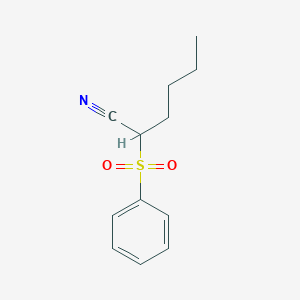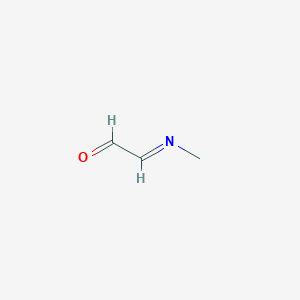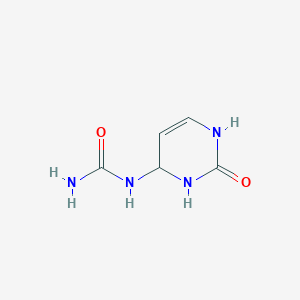
Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, a diethylamino group, and a trimethylphenyl group. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- typically involves a multi-step process. One common method includes the reaction of 2,3,6-trimethylaniline with diethylamine in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism by which Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, 2-(dimethylamino)-N-(2,3,6-trimethylphenyl)-
- Acetamide, 2-(diethylamino)-N-(2,4,6-trimethylphenyl)-
- Acetamide, 2-(diethylamino)-N-(2,3,5-trimethylphenyl)-
Uniqueness
Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- is unique due to its specific substitution pattern on the phenyl ring and the presence of the diethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
64503-30-6 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(2,3,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C15H24N2O/c1-6-17(7-2)10-14(18)16-15-12(4)9-8-11(3)13(15)5/h8-9H,6-7,10H2,1-5H3,(H,16,18) |
Clave InChI |
JUQHXWWUIDTRCX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=C(C=CC(=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)






![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)

